molecular formula C18H17N3O2S2 B2384624 2-((3-Methylbenzyl)thio)-5-(phenylsulfonyl)pyrimidin-4-amine CAS No. 1428358-93-3

2-((3-Methylbenzyl)thio)-5-(phenylsulfonyl)pyrimidin-4-amine

Cat. No.: B2384624
CAS No.: 1428358-93-3
M. Wt: 371.47
InChI Key: NCELLOMLUYDKKF-UHFFFAOYSA-N
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Description

2-((3-Methylbenzyl)thio)-5-(phenylsulfonyl)pyrimidin-4-amine is a synthetic organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of a pyrimidine ring substituted with a 3-methylbenzylthio group at the 2-position and a phenylsulfonyl group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((3-Methylbenzyl)thio)-5-(phenylsulfonyl)pyrimidin-4-amine typically involves the following steps:

    Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between appropriate aldehydes and amidines under acidic or basic conditions.

    Introduction of the 3-Methylbenzylthio Group: The 3-methylbenzylthio group can be introduced via a nucleophilic substitution reaction using 3-methylbenzyl chloride and a suitable thiol reagent.

    Introduction of the Phenylsulfonyl Group: The phenylsulfonyl group can be introduced through a sulfonation reaction using phenylsulfonyl chloride and a suitable base.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-((3-Methylbenzyl)thio)-5-(phenylsulfonyl)pyrimidin-4-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thiols or amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions at the pyrimidine ring or the substituent groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents such as alkyl halides, acyl chlorides, or sulfonyl chlorides can be used under appropriate conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiols or amines.

    Substitution: Various substituted pyrimidine derivatives.

Scientific Research Applications

2-((3-Methylbenzyl)thio)-5-(phenylsulfonyl)pyrimidin-4-amine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in drug development.

    Industry: Utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 2-((3-Methylbenzyl)thio)-5-(phenylsulfonyl)pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-((3-Methylbenzyl)thio)-5-(phenylsulfonyl)pyrimidin-4-amine: can be compared with other pyrimidine derivatives such as:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct chemical and biological properties compared to other similar compounds. This can include differences in reactivity, stability, and potential biological activities.

Properties

IUPAC Name

5-(benzenesulfonyl)-2-[(3-methylphenyl)methylsulfanyl]pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O2S2/c1-13-6-5-7-14(10-13)12-24-18-20-11-16(17(19)21-18)25(22,23)15-8-3-2-4-9-15/h2-11H,12H2,1H3,(H2,19,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCELLOMLUYDKKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CSC2=NC=C(C(=N2)N)S(=O)(=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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